6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole
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Overview
Description
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor.
Attachment of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through alkylation reactions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a nucleophilic substitution reaction involving cyclohexylamine and a suitable precursor.
Coupling of the Indazole and Piperazine Moieties: The final step involves coupling the indazole and piperazine moieties through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its effects on biological systems, including its potential as a drug candidate.
Medicine: The compound may have potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole would depend on its specific molecular targets and pathways. Potential mechanisms could include:
Binding to Receptors: The compound may bind to specific receptors in the central nervous system, modulating their activity.
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.
Modulation of Ion Channels: The compound may modulate the activity of ion channels, affecting neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole: can be compared to other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential pharmacological properties. The cyclohexyl group may confer unique binding properties, while the methoxy and methyl groups may affect the compound’s solubility and metabolic stability.
Properties
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(3-methoxy-2-methylindazol-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-22-20(26-2)17-9-8-15(14-18(17)21-22)19(25)24-12-10-23(11-13-24)16-6-4-3-5-7-16/h8-9,14,16H,3-7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZLFBGPYDZNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCN(CC3)C4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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